molecular formula C18H16N2O B12523760 Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- CAS No. 682763-48-0

Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl-

Cat. No.: B12523760
CAS No.: 682763-48-0
M. Wt: 276.3 g/mol
InChI Key: UZPZXXFOIATIIW-UHFFFAOYSA-N
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Description

Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl-, is a synthetic chemical reagent featuring a benzoxazole core, a privileged scaffold in medicinal chemistry and drug discovery. The benzoxazole moiety is extensively documented in scientific literature for its presence in biologically active compounds and its utility in advanced materials . This specific derivative, with its conjugated dienyl linker and N-methyl benzenamine group, is designed for research applications, particularly in the synthesis and development of novel therapeutic agents. Research Value and Potential Applications: The core benzoxazole structure is a significant pharmacophore in neuroscience research. Compounds based on this scaffold have demonstrated substantial potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymatic targets in the investigation of Alzheimer's disease . The extended conjugation in this variant may influence its electronic properties and binding affinity, making it a valuable intermediate for constructing more complex molecules. Its primary research value lies in its use as a building block in organic synthesis and medicinal chemistry for creating hybrid molecules aimed at multi-target therapies, a prominent strategy in addressing complex neurological disorders . Handling and Usage: This product is intended for research purposes by qualified laboratory personnel only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and implement appropriate safety precautions before handling.

Properties

CAS No.

682763-48-0

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

4-[4-(1,3-benzoxazol-2-yl)buta-1,3-dienyl]-N-methylaniline

InChI

InChI=1S/C18H16N2O/c1-19-15-12-10-14(11-13-15)6-2-5-9-18-20-16-7-3-4-8-17(16)21-18/h2-13,19H,1H3

InChI Key

UZPZXXFOIATIIW-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C=CC=CC2=NC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Cyclization with Carbon Disulfide

Procedure :

  • Starting material : 2-Aminophenol.
  • Reagents : Carbon disulfide (CS₂), triethylamine.
  • Conditions : Reflux in acetone.
  • Product : 2-Mercaptobenzoxazole intermediate.

Example :

2-Aminophenol → (CS₂, Et₃N, Δ) → 2-Mercaptobenzoxazole  

This intermediate can undergo alkylation or substitution to introduce substituents at the 2-position.

Oxidative Cyclization

Procedure :

  • Starting material : Semicarbazone derivatives (e.g., from benzaldehyde and semicarbazide).
  • Reagents : Iodine (I₂), K₂CO₃.
  • Conditions : 1,4-Dioxane, reflux.

Example :

Benzaldehyde + Semicarbazide → (I₂, K₂CO₃, Δ) → 1,3,4-Oxadiazole-2-amine → Cyclization → Benzoxazole  

Butadienyl Chain Introduction

The 1,3-butadienyl group requires conjugation stability and regioselective coupling.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

  • Substrate : Brominated benzoxazole (e.g., 2-bromo-benzoxazole).
  • Reagents : 1,3-Butadienyl boronic acid, Pd(PPh₃)₄, Na₂CO₃.
  • Conditions : DMF/H₂O, 80°C.

Example :

2-Bromo-benzoxazole + Butadienyl boronic acid → (Pd catalyst) → 4-(Butadienyl)-2-benzoxazole  

Heck Reaction

Procedure :

  • Substrate : Vinyl bromide on benzoxazole.
  • Reagents : Butadienyl acrylate, Pd(OAc)₂, P(o-tol)₃.
  • Conditions : DMF, 100°C.

Example :

Vinyl-benzoxazole bromide → (Butadienyl acrylate, Pd) → Conjugated diene linkage  

N-Methylation of Aniline

The N-methyl group is introduced via alkylation or reductive amination.

Alkylation with Methyl Halide

Procedure :

  • Substrate : Aniline.
  • Reagents : Methyl iodide (CH₃I), K₂CO₃.
  • Conditions : DMF, 60°C.

Example :

Aniline + CH₃I → (K₂CO₃, DMF) → N-Methylaniline  

Reductive Amination

Procedure :

  • Substrate : Aniline.
  • Reagents : Formaldehyde (HCHO), NaBH₃CN.
  • Conditions : Methanol, RT.

Example :

Aniline + HCHO → (NaBH₃CN) → N-Methylaniline  

Coupling of Benzoxazole-Butadienyl to N-Methyl Aniline

Final assembly requires carbon-nitrogen bond formation.

Buchwald-Hartwig Amination

Procedure :

  • Substrate : Brominated benzoxazole-butadienyl.
  • Reagents : N-Methylaniline, Pd₂(dba)₃, Xantphos.
  • Conditions : Toluene, 110°C.

Example :

Bromobenzoxazole-butadienyl + N-Methylaniline → (Pd catalyst) → Target compound  

Ullmann Coupling

Procedure :

  • Substrate : Iodobenzoxazole-butadienyl.
  • Reagents : N-Methylaniline, CuI, 1,10-Phenanthroline.
  • Conditions : DMSO, 120°C.

Example :

Iodobenzoxazole-butadienyl + N-Methylaniline → (Cu catalyst) → Target compound  

Data Table: Hypothetical Synthesis Pathways

Step Reagents/Conditions Yield Notes
1. Benzoxazole 2-Aminophenol + CS₂ → Reflux (acetone) 75–85% Mercaptobenzoxazole intermediate.
2. Bromination Br₂ → FeBr₃ catalyst 60–70% 2-Bromo-benzoxazole formed.
3. Suzuki Coupling Butadienyl boronic acid + Pd(PPh₃)₄ 50–65% DMF/H₂O, 80°C. Regioselectivity critical.
4. N-Methylation CH₃I + K₂CO₃ → DMF, 60°C 85–90% Excess methyl iodide required.
5. Buchwald Coupling Pd₂(dba)₃ + Xantphos → Toluene, 110°C 40–50% Steric hindrance from butadienyl may reduce yield.

Challenges and Mitigation Strategies

  • Steric Hindrance : The bulky butadienyl group may reduce coupling efficiency. Solution : Use bulky ligands (e.g., Xantphos) to enhance Pd activity.
  • Oxidation of Benzoxazole : Sensitive to strong oxidants. Solution : Use mild oxidants like DBH (1,3-dibromo-5,5-dimethylhydantoin).
  • Regioselectivity : Competing substitution sites on benzoxazole. Solution : Directing groups (e.g., methyl) to guide electrophilic substitution.

Proposed Mechanism for Final Coupling

Buchwald-Hartwig Amination :

  • Oxidative Addition : Pd(0) → Pd(II) with bromobenzoxazole-butadienyl.
  • Amine Coordination : N-Methylaniline binds to Pd center.
  • Reductive Elimination : C–N bond forms, regenerating Pd(0).

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoxazolyl or butadienyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

N1-(Substitutedbenzo[D]oxazole-2-yl)benzene-1,4-diamine Derivatives (3a–g)

  • Structure : Benzoxazole directly attached to a benzene diamine core.
  • Synthesis : Reduction of nitro groups using Tin(II) chloride and potassium hydroxide .
  • Key Differences : Unlike the target compound, these derivatives lack a conjugated butadienyl bridge, reducing extended π-system effects. This limits their absorption redshift compared to the target.

DUSANTOX ODPA (Octylated Diphenylamine)

  • Structure : Branched alkyl chains (tetramethylbutyl) attached to diphenylamine.
  • Applications : Used as an antioxidant in rubber products due to steric hindrance from alkyl groups .
  • Key Differences : The target compound’s benzoxazole and butadienyl groups offer electronic conjugation rather than steric protection, suggesting divergent applications (e.g., optoelectronics vs. stabilization).

7O.5* (Benzenamine, N-[[4-(heptyloxy)phenyl]methylene]-4-(2-methylbutyl)-,(R)-)

  • Structure : Chiral Schiff base with a heptyloxy group and methylbutyl chain.
  • Applications : Exhibits chiral liquid crystal behavior due to its mesogenic imine group and alkyl chain .
  • Key Differences : The target compound’s benzoxazole and rigid butadienyl linker may enhance thermal stability and optical anisotropy compared to 7O.5*’s flexible alkoxy groups.

(E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine

  • Structure : Pyrazole-linked imine with aryl substituents.
  • Synthesis : Phosphorus oxychloride in DMF forms Schiff bases .
  • Key Differences : The pyrazole core introduces heterocyclic aromaticity, whereas the target’s benzoxazole may provide stronger electron-withdrawing effects, affecting charge transport properties.

Data Table: Key Comparisons

Compound Name Substituents/Functional Groups Synthesis Highlights Key Applications References
Target Compound Benzoxazole, butadienyl, N-methyl Hypothetical coupling reactions Optoelectronics, liquid crystals N/A
N1-(Substitutedbenzoxazol-2-yl)diamine Benzoxazole, diamine Tin(II) chloride reduction Anti-inflammatory agents
DUSANTOX ODPA Branched alkyls, diphenylamine Commercial alkylation Rubber antioxidants
7O.5* Chiral imine, heptyloxy Ref. [57] method Chiral liquid crystals
(E)-Pyrazolylmethylene benzeneamine Pyrazole, imine Phosphorus oxychloride/DMF Not specified

Research Findings and Implications

  • Electronic Properties : The benzoxazole group in the target compound likely enhances electron deficiency, improving charge transport in optoelectronic devices compared to alkylated analogs .
  • Thermal Stability : The conjugated butadienyl spacer may increase thermal stability relative to Schiff bases, which are prone to hydrolysis .
  • Limitations : Lack of bulky substituents may reduce antioxidant efficacy compared to DUSANTOX ODPA .

Biological Activity

Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

  • CAS Number : 682763-48-0
  • Molecular Formula : C18H16N2O
  • Molecular Weight : 276.3 g/mol
  • IUPAC Name : 4-[4-(1,3-benzoxazol-2-yl)buta-1,3-dienyl]-N-methylaniline
  • Canonical SMILES : CNC1=CC=C(C=C1)C=CC=CC2=NC3=CC=CC=C3O2

Synthesis

The synthesis of Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- typically involves the following methods:

  • Condensation Reactions : Reacting benzenamine with benzoxazole derivatives in the presence of a base.
  • Coupling Reactions : Utilizing palladium-catalyzed cross-coupling to link the benzoxazolyl and butadienyl groups to the benzenamine core.

The biological activity of Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- is attributed to its interaction with various molecular targets. It may modulate enzyme activity or receptor interactions, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that compounds related to benzoxazole exhibit varying degrees of antimicrobial activity:

  • Antibacterial Activity : Some derivatives show selective activity against Gram-positive bacteria such as Bacillus subtilis.
  • Antifungal Properties : Certain compounds demonstrate antifungal effects against pathogens like Candida albicans.

A study on related benzoxazole derivatives found that while overall antibacterial potential was low, some compounds exhibited significant selectivity and potency against specific bacterial strains .

Cytotoxicity and Anticancer Potential

Benzoxazole derivatives have been investigated for their cytotoxic effects on cancer cells. The following findings were observed:

  • Many benzoxazole compounds exhibit cytotoxicity against various cancer cell lines including breast (MCF-7), lung (A549), liver (HepG2), and prostate (PC3) cancers.
  • Structure–activity relationships (SAR) indicate that modifications to the benzoxazole structure can enhance anticancer properties .

Study on Benzoxazole Derivatives

A comprehensive study evaluated the biological activities of 41 benzoxazole derivatives. Key findings include:

  • Only four derivatives displayed significant antibacterial activity.
  • Approximately half showed antifungal properties.
  • Some compounds demonstrated lower toxicity to normal cells compared to cancer cells, indicating their potential as anticancer agents .

Comparative Analysis

Property Benzenamine Derivative Activity Level
AntibacterialLimited activity against B. subtilisLow
AntifungalActive against C. albicansModerate
CytotoxicityEffective against various cancer cell linesHigh

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